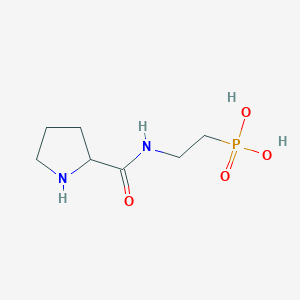

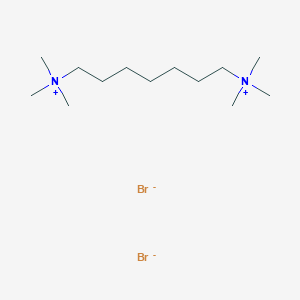

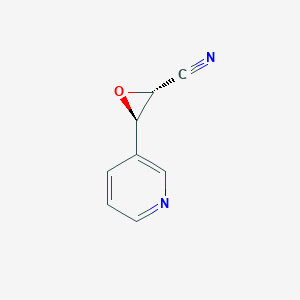

![molecular formula C9H8N2O2 B018239 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one CAS No. 155818-89-6](/img/structure/B18239.png)

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" is a heterocyclic compound that falls into the category of pyrrolopyridines, which are known for their diverse biological activities. These compounds have attracted significant attention due to their potential applications in various fields of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including structures similar to "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one", often involves multicomponent reactions that allow the construction of complex structures from simple precursors. For instance, a novel and efficient synthesis route for pyrrolo[2,3-b]pyridine derivatives uses a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013).

Molecular Structure Analysis

The molecular structure of "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" and related derivatives can be elucidated using various spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (HRMS). These techniques help confirm the structure of synthesized compounds by providing detailed information about their molecular framework and substituent positions (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrolo[2,3-b]pyridines are versatile intermediates in organic synthesis. They undergo various chemical reactions, including coupling, isomerization, and cycloaddition, to produce highly fluorescent and structurally diverse compounds. These reactions are facilitated by specific reaction conditions and can yield products with potential applications in fluorescence-based technologies (Schramm et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Formation via Acetylation : The reaction of nicotinic acid 1-oxide with acetic anhydride can lead to the formation of compounds like 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one. This is part of a study exploring the mechanisms of 2-acetylation in such reactions (Nagano, Nawata, & Hamana, 1987).

Involvement in Michael Additions : The compound participates in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to the synthesis of various heterocyclic compounds, such as carbazoles, oxaspiroindoles, and pyrroles (Kawasaki et al., 1999).

Novel Synthesis Approaches : An efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines has been developed. This process involves a three-component reaction and offers a method for creating compounds with potential applications in material science and biology (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Functional Studies and Potential Applications

Electrophilic Substitutions and Condensations : Investigations into cyclocondensations and electrophilic substitutions involving 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one have provided insights into synthesizing various pyrrolo and pyridine derivatives. These synthetic routes are essential for developing new compounds with potential applications in pharmaceuticals and material sciences (Gupta, Ila, & Junjappa, 1988).

Creation of Complex Molecular Structures : Research on synthesizing complex molecular structures like 1H-pyrrolo[2,3-b]pyridines has led to the development of new synthetic methods. These methods are significant for exploring chemical space and creating novel compounds with various potential applications (Herbert & Wibberley, 1969).

Exploration of Unconquered Chemical Space : The compound is part of a broader effort to explore new heterocyclic structures. This exploration contributes significantly to expanding chemical diversity and discovering compounds with unique properties and applications (Thorimbert, Botuha, & Passador, 2018).

Role in Non-Linear Optics and Drug Development : Investigations into the synthesis and reactivity of related compounds have implications for non-linear optics and drug development. These studies provide insights into the structural and electronic properties of such compounds, which are crucial for designing new materials and pharmaceuticals (Murthy et al., 2017).

Eigenschaften

IUPAC Name |

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXCSLGFVXYJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473716 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

CAS RN |

155818-89-6 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

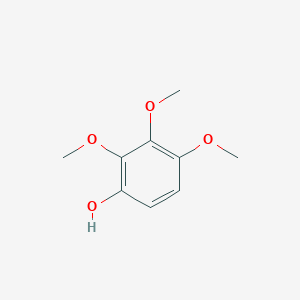

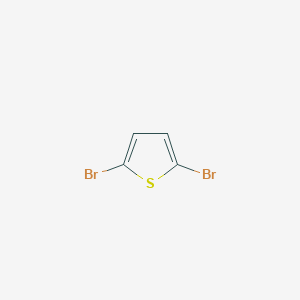

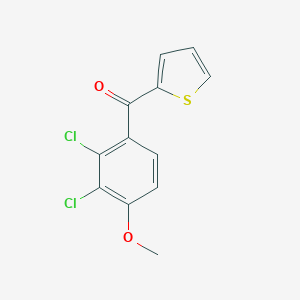

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)

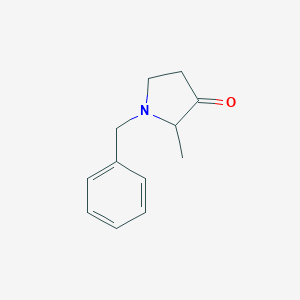

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)